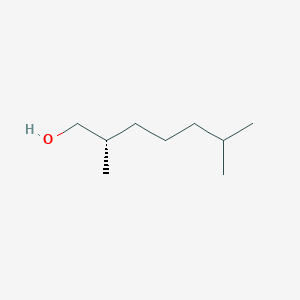
(2S)-2,6-dimethylheptan-1-ol
Vue d'ensemble
Description
(2S)-2,6-Dimethylheptan-1-ol is an organic compound belonging to the class of alcohols. It is a chiral molecule with the molecular formula C9H20O. The compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a heptane chain, which also has two methyl groups attached to the second and sixth carbons. This specific stereoisomer, with the (2S) configuration, indicates that the hydroxyl group is positioned in a specific spatial arrangement, making it optically active.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,6-dimethylheptan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, 2,6-dimethylheptan-1-one, using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the enantioselective reduction of the ketone to yield the desired (2S)-alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum supported on carbon, along with hydrogen gas, to reduce the ketone precursor to the alcohol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and enantioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2,6-Dimethylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2,6-dimethylheptanal, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The alcohol can be further reduced to the corresponding alkane, 2,6-dimethylheptane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents, such as thionyl chloride (SOCl2), to form 2,6-dimethylheptyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl).
Major Products:
Oxidation: 2,6-Dimethylheptanal.
Reduction: 2,6-Dimethylheptane.
Substitution: 2,6-Dimethylheptyl chloride.
Applications De Recherche Scientifique
(2S)-2,6-Dimethylheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its enantioselective properties make it valuable in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: It serves as an intermediate in the synthesis of various bioactive compounds, including potential therapeutic agents.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor and taste.
Mécanisme D'action
The mechanism of action of (2S)-2,6-dimethylheptan-1-ol depends on its specific application. In enzymatic reactions, the compound interacts with active sites of enzymes, such as alcohol dehydrogenases, facilitating the transfer of hydrogen atoms and the conversion of the alcohol to other functional groups. The molecular targets and pathways involved in these reactions are determined by the specific enzyme and substrate interactions.
Comparaison Avec Des Composés Similaires
(2R)-2,6-Dimethylheptan-1-ol: The enantiomer of (2S)-2,6-dimethylheptan-1-ol, differing in the spatial arrangement of the hydroxyl group.
2,6-Dimethylheptan-1-one: The ketone precursor used in the synthesis of this compound.
2,6-Dimethylheptane: The fully reduced form of the compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantioselectivity makes it valuable in asymmetric synthesis and chiral resolution processes, distinguishing it from its racemic mixture or other stereoisomers.
Propriétés
IUPAC Name |
(2S)-2,6-dimethylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYIBFNZRWQGNB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


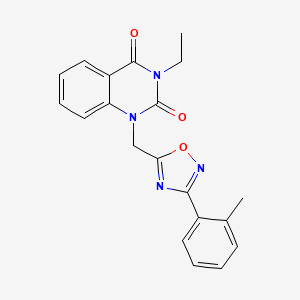
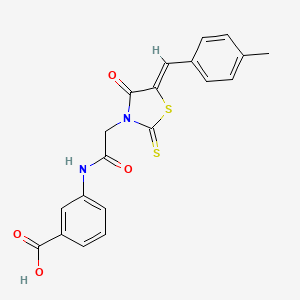
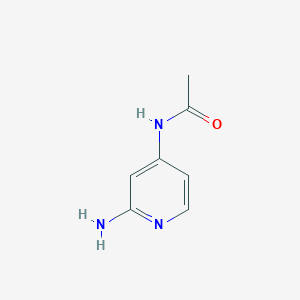
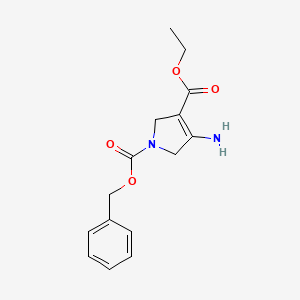
![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2404505.png)

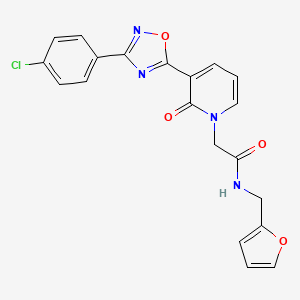

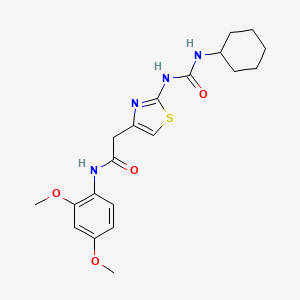
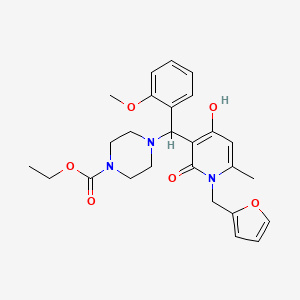
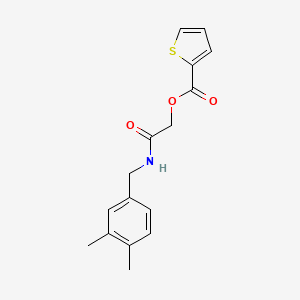

![3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2404518.png)
![2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2404519.png)
